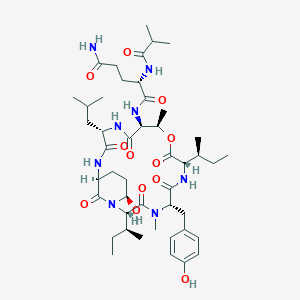

Aminouridyl phenoxypiperidinbenzyl butamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

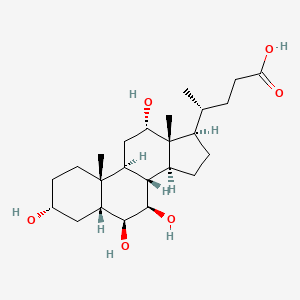

Aglycon protopanaxadiol (APPD) is a final metabolite of protopanaxadiol-type ginsenosides, which are the biologically and pharmacologically active components of ginseng. Ginseng, a traditional medicinal herb, has been used for centuries in Asia for its numerous health benefits, including anti-stress, anti-fatigue, anti-cancer, anti-inflammatory, and anti-wrinkle properties . APPD is not naturally present in ginseng but is produced through the complete hydrolysis of all sugar moieties linked to the dammarane skeleton of protopanaxadiol-type ginsenosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of APPD involves the enzymatic hydrolysis of protopanaxadiol-type ginsenosides. The enzyme β-glucosidase from Dictyoglomus turgidum has been found to hydrolyze β-linked, but not α-linked, sugar moieties of ginsenosides, producing APPD via compound K . The optimal hydrolytic activity of this enzyme is at pH 5.5 and 80°C, with a half-life of approximately 11 hours .

Industrial Production Methods: In industrial settings, the production of APPD can be enhanced by using a combination of enzymes. For instance, β-glycosidase from Dictyoglomus turgidum and Caldicellulosiruptor bescii have been used together to achieve higher volumetric and specific productivities . The reaction conditions, such as pH, temperature, enzyme and substrate concentrations, and reaction time, are optimized to maximize the yield of APPD .

Chemical Reactions Analysis

Types of Reactions: APPD undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of protopanaxadiol-type ginsenosides to produce APPD involves the removal of sugar moieties linked to the dammarane skeleton .

Common Reagents and Conditions: The enzymatic hydrolysis of ginsenosides to produce APPD typically involves the use of β-glucosidase enzymes under optimal conditions of pH 5.5 and 80°C . Other common reagents include ginseng root extract and reagent-grade Rd .

Major Products Formed: The major product formed from the hydrolysis of protopanaxadiol-type ginsenosides is APPD. Other intermediate products include compound K, compound Y, and compound Mc .

Scientific Research Applications

APPD has a wide range of scientific research applications due to its pharmacological properties. In chemistry, APPD is used as a model compound for studying the hydrolysis of ginsenosides. In biology and medicine, APPD has been shown to have anti-cancer, anti-inflammatory, and anti-fatigue effects . It is also used in the cosmetic industry for its anti-wrinkle properties .

Mechanism of Action

The mechanism of action of APPD involves its interaction with various molecular targets and pathways. APPD has been shown to induce apoptosis in tumor cells by activating caspases and other apoptotic pathways . It also inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing cell cycle arrest . Additionally, APPD has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress .

Comparison with Similar Compounds

APPD is unique among ginsenosides due to its complete hydrolysis of sugar moieties, which enhances its pharmacological effects. Similar compounds include other protopanaxadiol-type ginsenosides such as compound K, compound Y, and compound Mc . These compounds also have anti-cancer, anti-inflammatory, and anti-fatigue properties, but APPD has been shown to have greater pharmacological effects due to its deglycosylated form

Properties

CAS No. |

2364414-26-4 |

|---|---|

Molecular Formula |

C39H50F3N7O13 |

Molecular Weight |

881.8 g/mol |

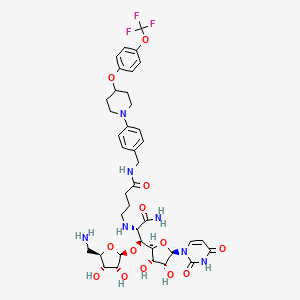

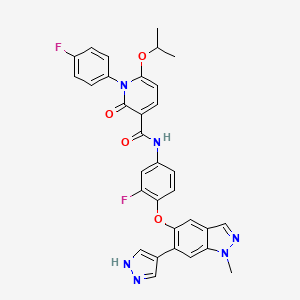

IUPAC Name |

4-[[(2S,3S)-1-amino-3-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1-oxopropan-2-yl]amino]-N-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenyl]methyl]butanamide |

InChI |

InChI=1S/C39H50F3N7O13/c40-39(41,42)62-24-9-7-22(8-10-24)58-23-11-15-48(16-12-23)21-5-3-20(4-6-21)19-46-26(50)2-1-14-45-28(35(44)56)33(61-37-32(55)29(52)25(18-43)59-37)34-30(53)31(54)36(60-34)49-17-13-27(51)47-38(49)57/h3-10,13,17,23,25,28-34,36-37,45,52-55H,1-2,11-12,14-16,18-19,43H2,(H2,44,56)(H,46,50)(H,47,51,57)/t25-,28+,29-,30+,31-,32-,33+,34+,36-,37+/m1/s1 |

InChI Key |

XXRKRPJUCVNNCH-AMFJOBICSA-N |

Isomeric SMILES |

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CNC(=O)CCCN[C@@H]([C@@H]([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O)O[C@H]6[C@@H]([C@@H]([C@H](O6)CN)O)O)C(=O)N |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)CNC(=O)CCCNC(C(C4C(C(C(O4)N5C=CC(=O)NC5=O)O)O)OC6C(C(C(O6)CN)O)O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

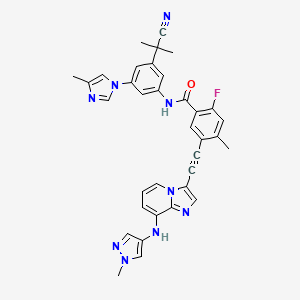

![4-[4-[4-(trifluoromethoxy)phenyl]cyclohexyl]oxy-1H-triazole-5-carboxylic acid](/img/structure/B10860893.png)

![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)